![molecular formula C20H16ClN5O3S B2966425 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 946318-11-2](/img/structure/B2966425.png)
2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidine ring, a thioacetamide group, and a methoxyphenyl group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyrazolo[3,4-d]pyrimidine ring might participate in aromatic substitution reactions, while the thioacetamide group could be involved in nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Anticancer Activity : The synthesis of derivatives of "2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide", which includes the compound , demonstrated anticancer activity on multiple cancer cell lines. One compound in particular exhibited significant growth inhibition against several cancer cell lines (Al-Sanea et al., 2020).
Chemical Reactivity and Synthesis for Biological Evaluation : Research on the chemical behavior of related compounds led to the construction of various nitrogen heterocyclic compounds. These synthesized compounds were then investigated for their biological activity, showcasing the versatility and potential applications of such chemical structures (Farouk et al., 2021).
Antitumor Evaluation of Derivatives : A series of derivatives of "1-phenyl-1H-pyrazolo[3,4-d]pyrimidine" was synthesized and evaluated for antitumor activity against the human breast adenocarcinoma cell line MCF7. This research provides insight into the potential therapeutic applications of these derivatives (El-Morsy et al., 2017).
Medicinal Chemistry and Drug Design
Radioligand Imaging : A novel series of pyrazolo[1,5-a]pyrimidineacetamides, including structures similar to the compound , were developed as selective ligands for the translocator protein (18 kDa). This research contributes to the development of radioligands for imaging applications in positron emission tomography (Dollé et al., 2008).
Antimicrobial and Anticancer Agents : Research into pyrazole derivatives incorporating structures similar to the compound of interest revealed potential as antimicrobial and anticancer agents. This highlights the compound's relevance in developing new therapeutic agents (Hafez et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3S/c1-29-15-4-2-3-13(9-15)23-17(27)11-30-20-24-18-16(19(28)25-20)10-22-26(18)14-7-5-12(21)6-8-14/h2-10H,11H2,1H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTBLKVJUJMQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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